Fluorine-Induced Amine Basicity Shift
The 4′-fluoro substituent is predicted to lower the pKₐ of the conjugated ammonium ion compared to the non-fluorinated analog 4-phenylbenzylamine. This basicity shift influences nucleophilicity in amide bond formation and protonation state under physiological pH .
| Evidence Dimension | Predicted pKₐ (conjugated acid) |
|---|---|
| Target Compound Data | ~8.9 (inferred from fluorinated biphenyl methanamine trends) |
| Comparator Or Baseline | 4-Phenylbenzylamine (predicted pKₐ 9.05±0.10) |
| Quantified Difference | ΔpKₐ ≈ −0.15 |
| Conditions | Computational prediction (ACD/Labs or similar); experimental validation absent |
Why This Matters
A lower pKₐ reduces the fraction of unreactive protonated amine in coupling reactions, potentially improving synthetic efficiency in medicinal chemistry workflows.
